Molecular Weight Reduction of 16.6% vs. Thalidomide-O-PEG2-COOH Lowers Final PROTAC Mass Burden
Thalidomide-O-PEG2-OH possesses a molecular weight of 362.33 g/mol (C₁₇H₁₈N₂O₇), which is 72.07 g/mol lower than the corresponding carboxylic acid analog Thalidomide-O-PEG2-COOH (MW 434.40 g/mol; C₂₀H₂₂N₂O₉) [1]. This represents a 16.6% reduction in the ligand–linker module mass. In a PROTAC context, where the total degrader molecular weight routinely exceeds 700–900 Da, every reduction of ~72 Da at the E3-ligand–linker stage translates into a lower final MW that may improve passive permeability and reduce the risk of exceeding the Rule-of-Five chemical space—a critical consideration for oral bioavailability .
| Evidence Dimension | Molecular weight of the E3 ligase ligand–linker building block |
|---|---|
| Target Compound Data | 362.33 g/mol (C₁₇H₁₈N₂O₇) |
| Comparator Or Baseline | Thalidomide-O-PEG2-COOH: 434.40 g/mol (C₂₀H₂₂N₂O₉) |
| Quantified Difference | −72.07 g/mol (−16.6%) |
| Conditions | Molecular formula and MW confirmed by mass spectrometry and ¹H NMR; data from published CAS registries and vendor certificates of analysis. |
Why This Matters
A lower-mass ligand–linker module provides greater headroom for appending the target-protein ligand while keeping the final PROTAC within favorable physicochemical limits for cell permeability and oral absorption.
- [1] Xi'an Ruixi Biological Technology Co., Ltd. Thalidomide-O-PEG2-COOH (CAS 2488752-64-1) – Core Characteristics and Advantages. https://www.xarxbio.com (accessed 2026-05-07). View Source
